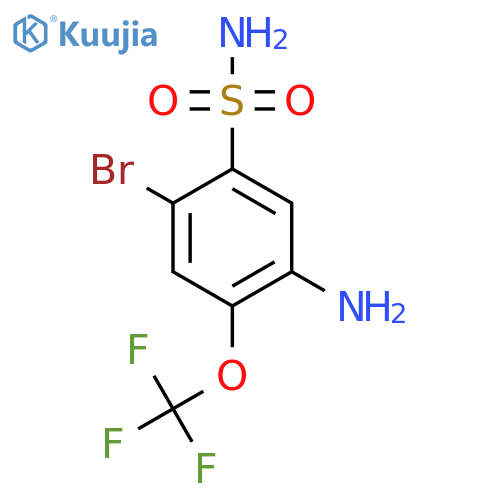Cas no 1805093-80-4 (5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide)

1805093-80-4 structure
商品名:5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide
CAS番号:1805093-80-4
MF:C7H6BrF3N2O3S
メガワット:335.098350048065
CID:4986664
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide
-
- インチ: 1S/C7H6BrF3N2O3S/c8-3-1-5(16-7(9,10)11)4(12)2-6(3)17(13,14)15/h1-2H,12H2,(H2,13,14,15)
- InChIKey: IJRWKZWMLNQHAR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1S(N)(=O)=O)N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 370
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 104
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003879-500mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
| Alichem | A013003879-1g |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
| Alichem | A013003879-250mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 250mg |
489.60 USD | 2021-07-04 |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1805093-80-4 (5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
